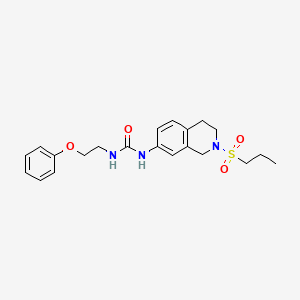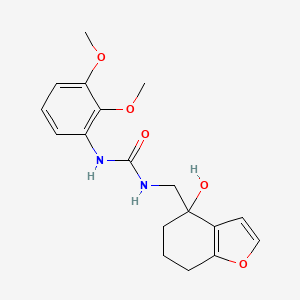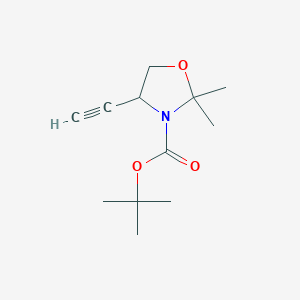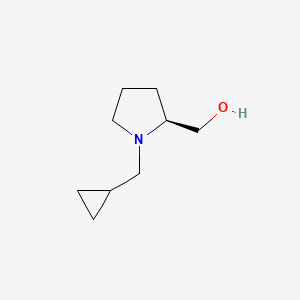
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, also known as methyl alcohol, is the simplest alcohol, with the formula CH3OH . It is a colorless, volatile, flammable liquid, and is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be used to produce formaldehyde, acetic acid, and a variety of other chemicals .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It is completely miscible in water .Aplicaciones Científicas De Investigación
- Biomethanol, derived from lignocellulosic biomass, offers an eco-friendly alternative to fossil fuels. Gasification-based biomethanol production utilizes feedstocks rich in cellulose and hemicellulose. Compared to conventional fuels, biomethanol combustion significantly reduces nitrogen oxide (NOx) and carbon dioxide (CO2) emissions, while eliminating sulfur oxide (SOx) emissions .
- Transportation : Methanol can fuel cars, trucks, buses, and ships. It offers advantages in terms of energy density and storage .
- Stationary Power Generation : Methanol-based fuel cells provide electricity for buildings and other applications .
- Researchers explore methanol as a potential renewable energy source. Its utilization in fuel cells, as well as its role in reducing dependence on fossil fuels, is gaining attention .
Biomethanol Production
Fuel and Energy Storage
Chemical Synthesis
Research and Laboratory Applications
Emerging Renewable Energy Resource
Methanol as a Drop-In Replacement
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

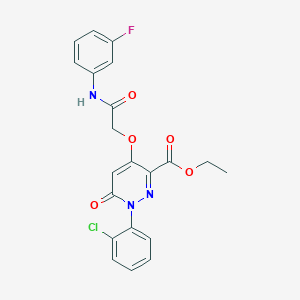
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
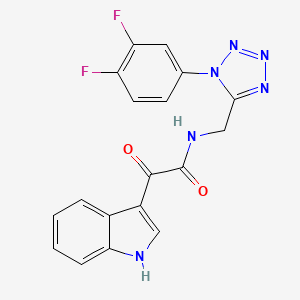
![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
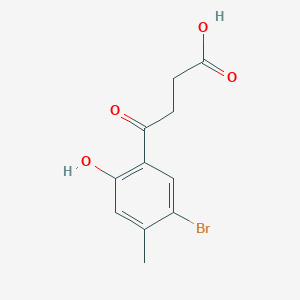
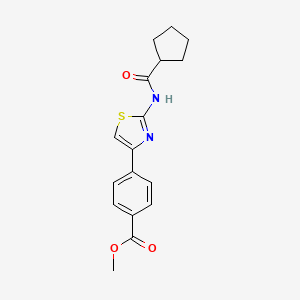
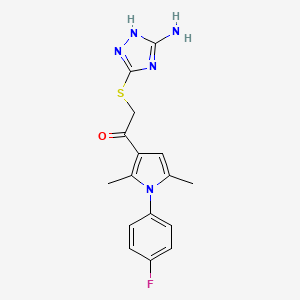
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)

![4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)
